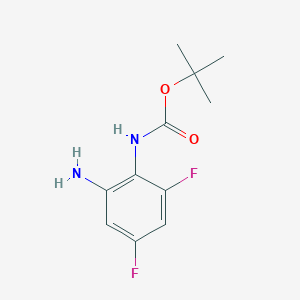
tert-Butyl (2-amino-4,6-difluorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2-amino-4,6-difluorophenyl)carbamate is an organic compound with the molecular formula C11H14F2N2O2 It is a derivative of carbamate, featuring a tert-butyl group, two fluorine atoms, and an amino group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-amino-4,6-difluorophenyl)carbamate typically involves the reaction of 2-amino-4,6-difluorophenol with di-tert-butyl dicarbonate in the presence of a base. The reaction is carried out in an organic solvent such as ethanol at low temperatures (0°C) to ensure high yield and purity .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, solvent, and reagent concentrations, to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (2-amino-4,6-difluorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl carbamates depending on the nucleophile used.
Scientific Research Applications
tert-Butyl (2-amino-4,6-difluorophenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl (2-amino-4,6-difluorophenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural configuration. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
tert-Butyl (2-amino-4,6-difluorophenyl)carbamate can be compared with other similar compounds such as:
tert-Butyl (2-amino-4,5-difluorophenyl)carbamate: Similar structure but with fluorine atoms at different positions.
tert-Butyl (2-amino-3,5-difluorophenyl)carbamate: Another isomer with different fluorine atom positions.
tert-Butyl (2-amino-4,6-dichlorophenyl)carbamate: Similar compound with chlorine atoms instead of fluorine.
The uniqueness of this compound lies in its specific fluorine substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H14F2N2O2 |
|---|---|
Molecular Weight |
244.24 g/mol |
IUPAC Name |
tert-butyl N-(2-amino-4,6-difluorophenyl)carbamate |
InChI |
InChI=1S/C11H14F2N2O2/c1-11(2,3)17-10(16)15-9-7(13)4-6(12)5-8(9)14/h4-5H,14H2,1-3H3,(H,15,16) |
InChI Key |
PCPKUTDAEWTGOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



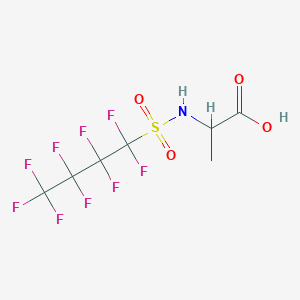
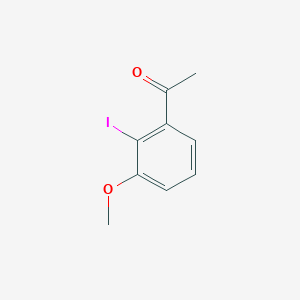
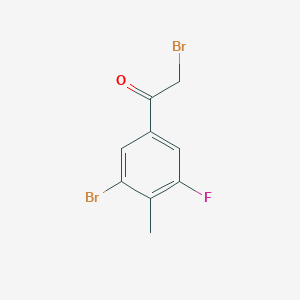
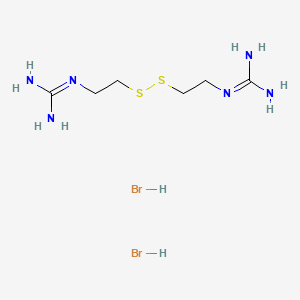

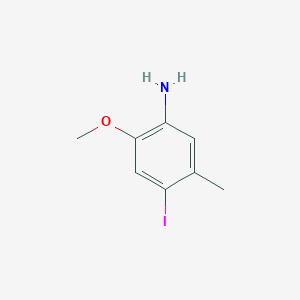
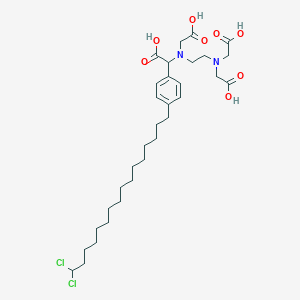
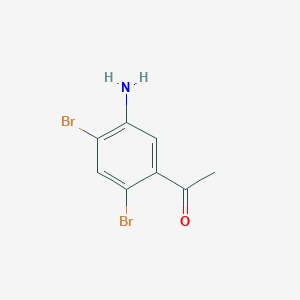
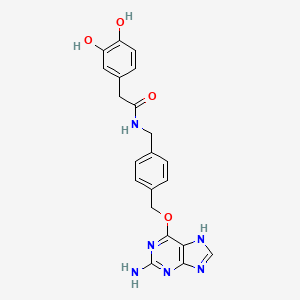
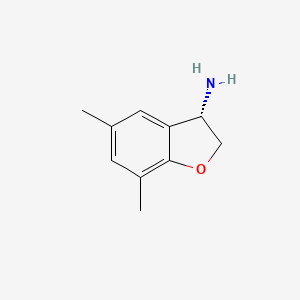
![(1R)-3,3'-Bis(2,4,6-tricyclohexylphenyl)[1,1'-binaphthalene]-2,2'-diol](/img/structure/B12850649.png)
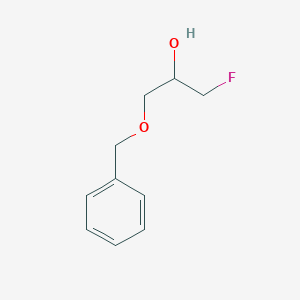
![[4-(3-Quinolinyl)phenyl]acetonitrile](/img/structure/B12850665.png)
